molecular formula C26H40O3 B159646 Prasterone enanthate CAS No. 23983-43-9

Prasterone enanthate

Cat. No.: B159646
CAS No.: 23983-43-9
M. Wt: 400.6 g/mol
InChI Key: HHENOUDBWKNPAB-BNCSLUSBSA-N
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Description

Prasterone enantate, also known as dehydroepiandrosterone enantate, is a synthetic androgen, estrogen, and neurosteroid medication. It is used as a component of menopausal hormone therapy to treat menopausal symptoms in women. Prasterone enantate is a steroid ester and a long-lasting prodrug of prasterone (dehydroepiandrosterone) in the body .

Mechanism of Action

Target of Action

DHEA enanthate primarily targets the androgen and estrogen receptors , the respective biological targets of androgens like testosterone and estrogens like estradiol . It also interacts with various cells of the immune system, both innate and adaptive immunity .

Mode of Action

DHEA enanthate is a steroid ester and a long-lasting prodrug of prasterone (dehydroepiandrosterone; DHEA) in the body . It can be converted to testosterone, androstenedione, estradiol, and estrone . DHEA enanthate modulates the development and function of immune response cells . It is also known to trigger nitric oxide synthesis due to enhanced expression and stabilization of endothelial nitric oxide synthase (eNOS) .

Biochemical Pathways

DHEA enanthate affects several biochemical pathways. It is involved in the biosynthesis of DHEA in the brain by a P450c17-dependent mechanism . It also modulates neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection .

Pharmacokinetics

DHEA enanthate is administered via intramuscular injection and has a bioavailability of 100% . It has a half-life of 9 days when administered intramuscularly and 44 minutes when administered intravenously . The compound has a duration of action in terms of elevated prasterone levels of about 18 days . It is excreted through urine and feces .

Result of Action

The molecular and cellular effects of DHEA enanthate’s action are diverse. It promotes the activation of regulatory T cells, which suppresses the Th17-type response . While testosterone suppresses the inflammatory response, DHEA promotes it . DHEA enanthate also induces an increase of memory and learning, protection of neurons against excitatory amino acid-induced neurotoxicity, and reduction of risk of age-related neurodegenerative disorders .

Action Environment

The action, efficacy, and stability of DHEA enanthate can be influenced by various environmental factors. For instance, the concentration of DHEA enanthate in the brain is maintained for several weeks after adrenalectomy and gonadectomy , suggesting that its production and accumulation in the brain are independent of adrenal and gonadal sources

Biochemical Analysis

Biochemical Properties

Dehydroepiandrosterone enanthate is a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It also has a variety of potential biological effects in its own right, binding to an array of nuclear and cell surface receptors .

Cellular Effects

Dehydroepiandrosterone enanthate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to be a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection .

Molecular Mechanism

The molecular mechanism of action of Dehydroepiandrosterone enanthate involves its conversion into more potent sex hormones, testosterone and estradiol, and the subsequent effect on the activation of the androgen and estrogen steroid receptors . It is now clear that Dehydroepiandrosterone enanthate and its sulfated metabolite DHEA sulfate (DHEAS) act directly as ligands for many hepatic nuclear receptors and G-protein-coupled receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dehydroepiandrosterone enanthate change over time. Serum concentrations of DHEA and DHEAS decrease steadily with age, with lowest concentrations present at the time many diseases of aging and neurodegeneration become apparent . This temporal association has led to the suggestion that pathology associated with cognitive decline, age-related neurological disorders such as Alzheimer’s disease, dementia, amyotrophic lateral sclerosis (ALS), and adult onset schizophrenia may, in part at least, be attributed to decreased secretion of DHEA .

Dosage Effects in Animal Models

In animal models, the effects of Dehydroepiandrosterone enanthate vary with different dosages. For instance, their low levels have been associated with age-related involuntary changes, including reduced lifespan

Metabolic Pathways

Dehydroepiandrosterone enanthate is involved in several metabolic pathways. It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It is also known to inhibit the 11β-HSD1 activity, indicating an anti-glucocorticoid action .

Transport and Distribution

Dehydroepiandrosterone enanthate is transported and distributed within cells and tissues. It is synthesized in the adrenal glands, the gonads, and the brain

Preparation Methods

Synthetic Routes and Reaction Conditions: Prasterone enantate is synthesized by esterifying prasterone (dehydroepiandrosterone) with enanthic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of prasterone enantate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a high-purity final product .

Chemical Reactions Analysis

Types of Reactions: Prasterone enantate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prasterone enantate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of steroid chemistry and esterification reactions.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Used in hormone replacement therapy for menopausal women to alleviate symptoms such as hot flashes and vaginal dryness.

    Industry: Utilized in the production of pharmaceutical formulations for hormone therapy.

Comparison with Similar Compounds

Uniqueness: Prasterone enantate is unique in its dual role as both an androgen and estrogen prohormone, making it particularly useful in hormone replacement therapy for menopausal women. Its long-lasting action and neurosteroid activity further distinguish it from other similar compounds .

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENOUDBWKNPAB-BNCSLUSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946833
Record name Dehydroepiandrosterone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23983-43-9
Record name Dehydroepiandrosterone enanthate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23983-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroepiandrosterone enanthate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prasterone enantate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Dehydroepiandrosterone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3β-hydroxyandrost-5-en-17-one heptanoate
Source European Chemicals Agency (ECHA)
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Record name PRASTERONE ENANTATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How effective is Dehydroepiandrosterone enanthate in treating menopausal symptoms?

A1: Studies show that Dehydroepiandrosterone enanthate, when combined with estradiol valerate (as in Gynodian-Depot), can be a suitable treatment option for alleviating menopausal symptoms in women. [] This is likely due to the release of estradiol from estradiol valerate and the subsequent effects of both estradiol and DHEA.

Q2: What is the duration of action of Dehydroepiandrosterone enanthate after intramuscular administration?

A2: Research indicates that after an intramuscular injection of Dehydroepiandrosterone enanthate (as part of Gynodian-Depot), the depot effect can last for approximately 18 days. [] This long-lasting effect is attributed to the slow release of the active compound, DHEA, from the enanthate ester.

Q3: What are the metabolic pathways of Dehydroepiandrosterone enanthate?

A3: Dehydroepiandrosterone enanthate is first hydrolyzed into DHEA and enanthic acid. DHEA is further metabolized into various androgens, including androstenedione and testosterone, and estrogens, primarily estrone and estradiol. [, ] The specific metabolic pathways and the extent of conversion can vary based on individual factors.

Q4: What analytical methods are used to quantify Dehydroepiandrosterone enanthate and its metabolites?

A4: Several analytical techniques can be employed to quantify Dehydroepiandrosterone enanthate and its metabolites in biological samples. One method utilizes thin-layer chromatography for analyzing Dehydroepiandrosterone enanthate and estradiol valerate in both pharmaceutical preparations and blood samples. [] Additionally, radioimmunoassays offer a sensitive approach to measure plasma concentrations of DHEA and estradiol following Dehydroepiandrosterone enanthate administration. []

Q5: Can Dehydroepiandrosterone enanthate be used in the treatment of psoriasis?

A5: Several studies have explored the potential therapeutic benefits of Dehydroepiandrosterone enanthate in managing psoriasis. Research suggests that both intramuscular depot applications of 300 mg weekly [] and other treatment regimens using Dehydroepiandrosterone enanthate might have beneficial effects on psoriasis symptoms. [, ]

Q6: What is the structural characterization of Dehydroepiandrosterone enanthate?

A6: Dehydroepiandrosterone enanthate is synthesized by reacting DHEA with heptanoyl chloride. [] This reaction yields the enanthate ester of DHEA. While the provided abstracts lack specific spectroscopic data, structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q7: How does the structure of Dehydroepiandrosterone enanthate relate to its activity?

A7: The esterification of DHEA with heptanoic acid to form Dehydroepiandrosterone enanthate impacts its pharmacokinetic properties. [] Specifically, this modification enhances its lipophilicity, leading to a longer duration of action compared to unmodified DHEA. Understanding the structure-activity relationship is crucial for optimizing DHEA derivatives for desired therapeutic outcomes.

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